

Preclinical Pharmacology of Setidegrasib: A Technical Guide

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Compound of Interest

Compound Name: Setidegrasib

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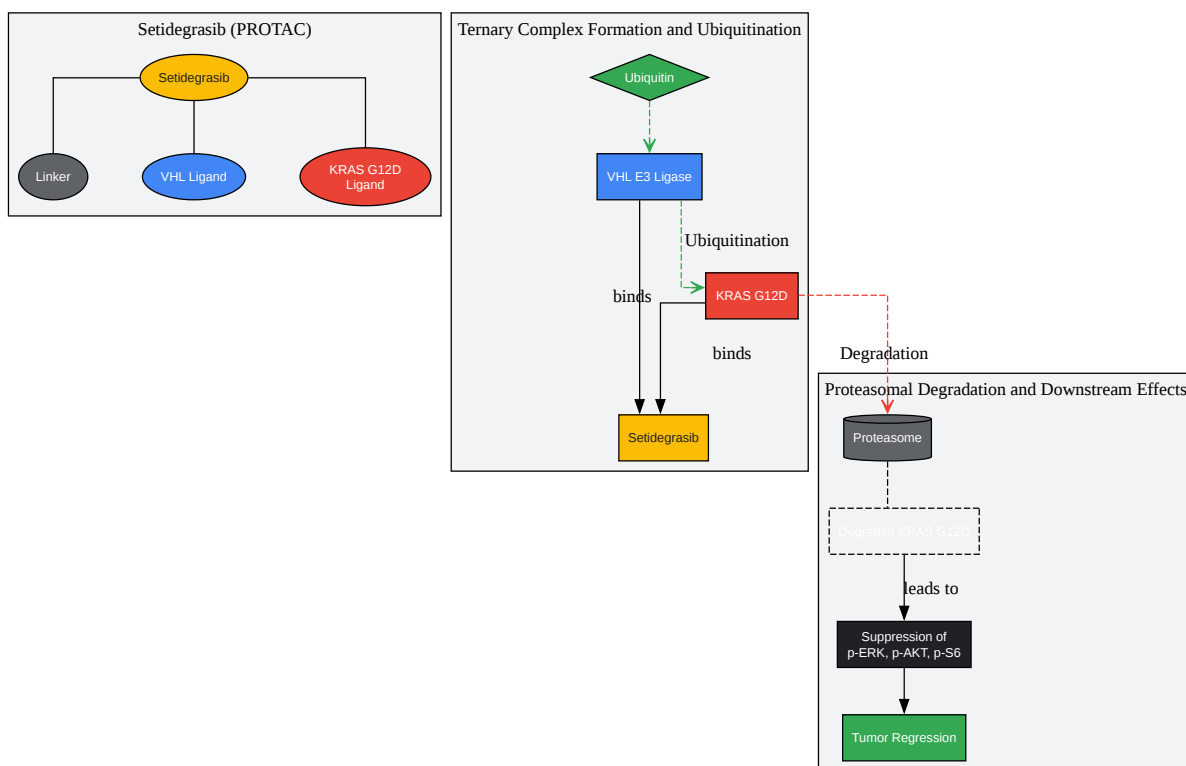
Introduction

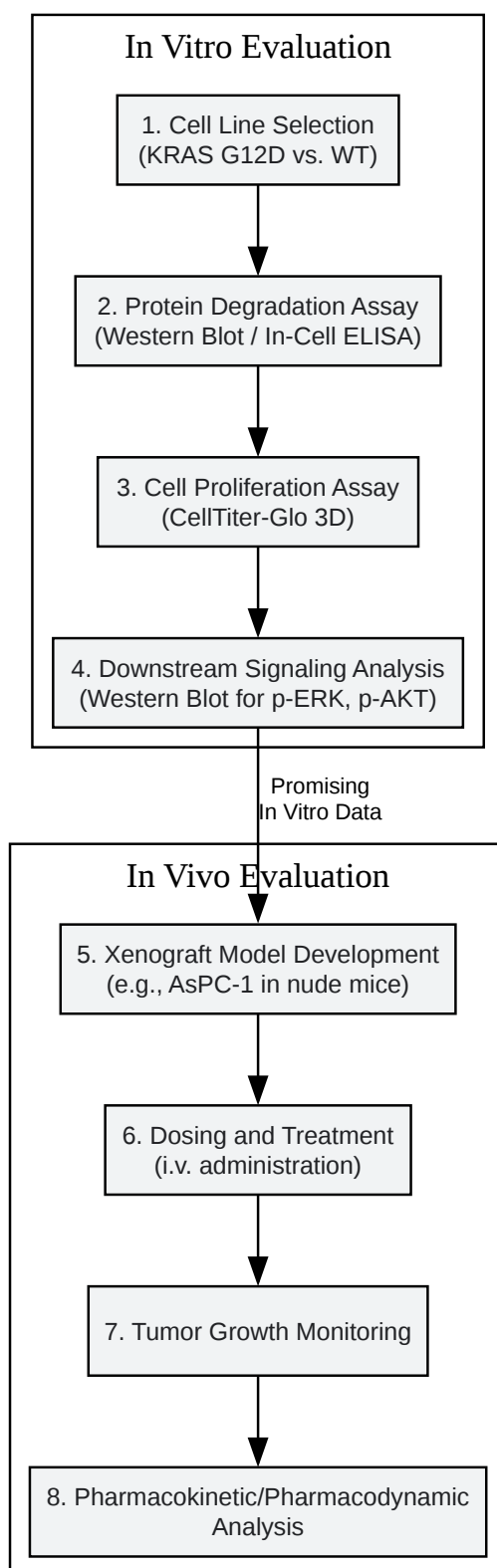
Setidegrasib (formerly ASP3082) is an investigational small molecule that represents a promising therapeutic approach for cancers harboring the Kirsten rat sarcoma viral oncogene homolog (KRAS) G12D mutation.[1][2] The KRAS G12D mutation is a key oncogenic driver in numerous malignancies, including pancreatic, colorectal, and non-small cell lung cancers.[2]

Setidegrasib is a proteolysis-targeting chimera (PROTAC), a novel class of drugs designed to selectively eliminate target proteins from cells.[3][4] This document provides a comprehensive overview of the preclinical pharmacology of **Setidegrasib**, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to generate these findings.

Mechanism of Action

Setidegrasib functions as a molecular bridge, simultaneously binding to the KRAS G12D mutant protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This induced proximity facilitates the ubiquitination of KRAS G12D, marking it for degradation by the proteasome.[3][4] This targeted protein degradation leads to the suppression of downstream signaling pathways, including the MAPK (p-ERK) and PI3K/AKT/mTOR (p-AKT, p-S6) pathways, which are crucial for cancer cell proliferation and survival.[3]





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